H-Pro-Phe-Gly-Lys-OH
Description
H-Pro-Phe-Gly-Lys-OH is a linear tetrapeptide with the sequence Proline-Phenylalanine-Glycine-Lysine. It is identified by CAS number 143547-77-7 and molecular formula C₂₃H₃₃N₅O₆ (molecular weight: 487.54 g/mol) . The peptide is utilized as a biochemical reagent in laboratory settings, though its specific biological activity remains understudied . Its structure includes a Pro-Gly motif, which is common in peptides with conformational flexibility or β-turn formation .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILMCIMLLYNMB-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436108 | |
| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-31-3 | |
| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Substitution reactions often involve the use of protecting groups and coupling agents like carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptide analogs with altered biological activity .
Scientific Research Applications
H-Pro-Phe-Gly-Lys-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors to elicit a cellular response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Structural Features
| Compound Name | Sequence/Motif | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| H-Pro-Phe-Gly-Lys-OH | Pro-Phe-Gly-Lys | 487.54 | 143547-77-7 | Pro-Gly motif; lacks post-translational modifications |
| Fc-Gly-Pro-Arg(NO₂)-OMe | Fc-Gly-Pro-Arg(NO₂)-OMe | 787.64 (estimated) | Not provided | Ferrocene (Fc) tag; Pro-Arg sequence |
| H-Leu-D-Pro-Gly-Leu-OH | Leu-D-Pro-Gly-Leu | 428.50 | Not provided | D-Pro-Gly restriction; β-turn stabilization |
| TFA-Gly-Pro-Thr-Ala-OH | TFA-Gly-Pro-Thr-Ala | 461.42 | Not provided | Trifluoroacetyl (TFA) protection; Pro-Thr |
| L-Tyr-Pro-Ile-Pro-Phe-OH | Tyr-Pro-Ile-Pro-Phe | 635.73 | Not provided | Two Pro residues; pentapeptide backbone |
| Pro-hGHRH(1-44)-Gly-Gly-Cys | Pro-hGHRH(1-44)-Gly-Gly-Cys | 5373 Da | Not provided | Extended Gly-Gly linker; therapeutic design |
| H-Gly-Gly-Pro-OH | Gly-Gly-Pro | 257.26 | HY-111922 | Tripeptide; simple Gly-Gly-Pro motif |
Therapeutic Potential
- Pro-hGHRH(1-44)-Gly-Gly-Cys : Demonstrated prolonged in vivo stability and species-specific GH release, making it a candidate for growth disorders .
Electrochemical and Metal-Binding Properties
- Ferrocene-tagged peptides like Fc-Gly-Pro-Arg(NO₂)-OMe serve as electrochemical biosensors due to their metal-coordination capabilities .
Conformational Studies
- Peptides with D-Pro-Gly (e.g., H-Leu-D-Pro-Gly-Leu-OH) or multiple Pro residues (e.g., L-Tyr-Pro-Ile-Pro-Phe-OH) are pivotal in studying β-turns and peptide folding .
Biological Activity
H-Pro-Phe-Gly-Lys-OH, a tetrapeptide, has garnered attention in various fields of biological research due to its unique amino acid sequence and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
this compound is composed of four amino acids: proline (Pro), phenylalanine (Phe), glycine (Gly), and lysine (Lys). Its chemical formula is represented as with a molecular weight of approximately 462.58 g/mol.
Synthesis Methods:
The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS) . This technique involves:
- Attachment of the C-terminal amino acid (lysine) to a solid resin.
- Sequential addition of the remaining amino acids through coupling and deprotection steps using reagents like carbodiimides and trifluoroacetic acid.
This compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of metabolic pathways, influencing cellular responses. For instance, it may inhibit enzymes involved in metabolic processes or bind to receptors to elicit physiological responses.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity: Studies have shown that peptides similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: The compound is being investigated for its potential to inhibit cancer cell proliferation through modulation of signaling pathways.
- Enzyme Inhibition: The peptide has been noted for its ability to inhibit the activity of angiotensin-converting enzyme (ACE), which could have implications for hypertension treatment .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| MDA-MB-231 | 30 |
Case Study 3: ACE Inhibition
Research conducted on the ACE inhibitory activity of this compound revealed that it effectively lowers ACE activity in vitro, providing insights into its potential use in managing hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
